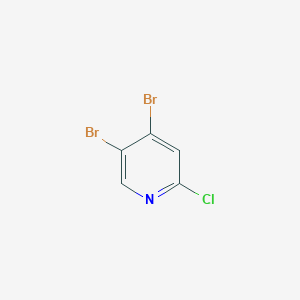
4,5-Dibromo-2-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2-chloropyridine is a halogenated pyridine . It has a molecular weight of 271.34 . It is a colorless to yellow solid or semi-solid or liquid .
Synthesis Analysis
The synthesis of this compound can be achieved through a bromination reaction . The starting raw material is 2-amino-4-thloropyridine . After the bromination reaction, a key intermediate is obtained with a yield greater than 80% . Then, this compound is obtained through diazotization and chlorination . The total yield is greater than 50% .Molecular Structure Analysis
The molecular formula of this compound is C5H2Br2ClN . The average mass is 271.337 Da and the monoisotopic mass is 268.824249 Da .Physical And Chemical Properties Analysis
This compound is a colorless to yellow solid or semi-solid or liquid . It has a molecular weight of 271.34 .Applications De Recherche Scientifique
Catalytic Amination Processes
4,5-Dibromo-2-chloropyridine is utilized in catalytic amination processes, demonstrating high yields and chemoselectivity. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominately yields 5-amino-2-chloropyridine with 96% isolated yield, showcasing the compound's role in selective synthesis processes (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Halogen/Halogen Displacement in Heterocycles
This compound is also involved in silyl-mediated halogen/halogen displacement reactions. Such reactions are crucial for modifying heterocyclic compounds, offering pathways for the synthesis of various pyridine derivatives by exchanging halogens under specific conditions (M. Schlosser & F. Cottet, 2002).
Preparation of Metal-Complexing Molecular Rods
Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods, have been developed using this compound. These syntheses are critical for the construction of complex molecular architectures, including those used in coordination chemistry and materials science (P. Schwab, F. Fleischer, & J. Michl, 2002).
Nonclassical Noncovalent Interactions in Crystal Structures
The study of crystal structures, such as those formed by 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate, illustrates the role of nonclassical noncovalent interactions controlled by compounds like this compound. These interactions are key to understanding molecular assembly and the design of new materials (M. AlDamen & S. Haddad, 2011).
Deprotonation and Functionalization Reactions
Deprotonation of chloropyridines using lithium magnesates, involving compounds like this compound, paves the way for the synthesis of functionalized derivatives. These reactions are instrumental in organic synthesis, allowing for the creation of diverse chemical entities (Haçan Awad et al., 2004).
Synthesis of Triarylpyridine Derivatives
This compound plays a role in the solvent-free synthesis of 2,4,6-triarylpyridine derivatives. These compounds have a broad spectrum of biological and pharmaceutical properties, underscoring the versatility of this compound in facilitating important synthetic pathways (B. Maleki, 2015).
Safety and Hazards
4,5-Dibromo-2-chloropyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Mécanisme D'action
Target of Action
The primary target of 4,5-Dibromo-2-chloropyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, playing a crucial role in the formation of new carbon-carbon bonds .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the formation of new carbon-carbon bonds through a combination of exceptionally mild and functional group tolerant reaction conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and pH, can impact the compound’s reactivity . Additionally, the presence of other compounds, such as organoboron reagents, can also affect the compound’s action .
Propriétés
IUPAC Name |
4,5-dibromo-2-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-5(8)9-2-4(3)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFRDCWAWXYNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)

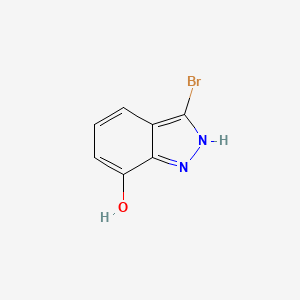
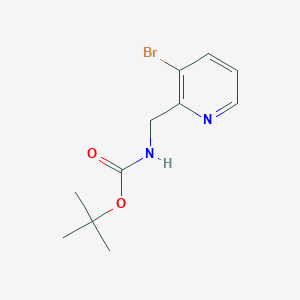
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)
![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)

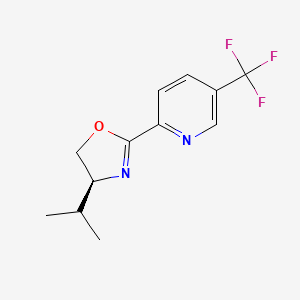
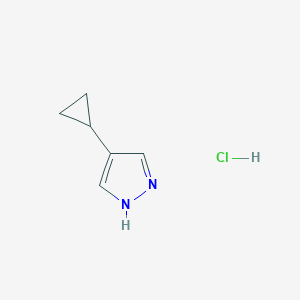
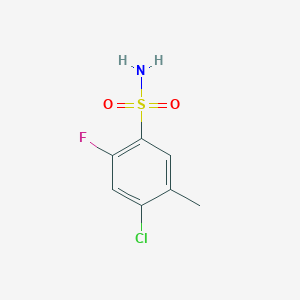
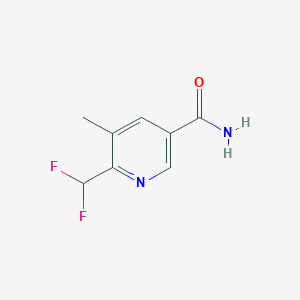

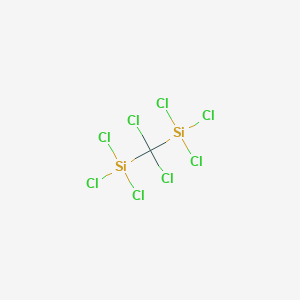
![(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid](/img/structure/B6591965.png)